molecular formula C27H18N6O12 B15015146 2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-dinitrophenol)

2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-dinitrophenol)

Cat. No.: B15015146
M. Wt: 618.5 g/mol
InChI Key: SEMOWJGMXGAODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4,6-DINITROPHENOL is a complex organic compound characterized by multiple hydroxyl and nitro groups

Preparation Methods

The synthesis of 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4,6-DINITROPHENOL involves multiple steps. Typically, the synthetic route includes the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with 4-hydroxy-3-[(E)-[(2-hydroxy-3,5-dinitrophenyl)methylidene]amino]benzyl alcohol under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pH, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like sulfuric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4,6-DINITROPHENOL has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitro groups may participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The hydroxyl groups may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other nitrophenol derivatives and hydroxylated aromatic compounds. Compared to these, 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4,6-DINITROPHENOL is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:

  • 2-hydroxy-3,5-dinitrophenol
  • 4-hydroxy-3-nitrobenzaldehyde
  • 2-hydroxy-5-nitrobenzyl alcohol

This detailed article provides a comprehensive overview of 2-[(E)-{[2-HYDROXY-5-({4-HYDROXY-3-[(E)-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]IMINO}METHYL]-4,6-DINITROPHENOL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H18N6O12

Molecular Weight

618.5 g/mol

IUPAC Name

2-[[2-hydroxy-5-[[4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-4,6-dinitrophenol

InChI

InChI=1S/C27H18N6O12/c34-24-3-1-14(6-20(24)28-12-16-8-18(30(38)39)10-22(26(16)36)32(42)43)5-15-2-4-25(35)21(7-15)29-13-17-9-19(31(40)41)11-23(27(17)37)33(44)45/h1-4,6-13,34-37H,5H2

InChI Key

SEMOWJGMXGAODI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.